molecular formula C22H18F3N3O2S3 B2373865 3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1112311-26-8

3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2373865
CAS No.: 1112311-26-8
M. Wt: 509.58
InChI Key: KMEKTACOQGLLFI-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, including condensation, cyclization, and thioetherification reactions. The starting materials often include 4-ethoxybenzaldehyde, methylamine, and 3-(trifluoromethyl)benzyl chloride. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents such as acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its structure suggests it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic applications. Researchers may explore its efficacy as a drug candidate for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
  • 3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(difluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Uniqueness

The uniqueness of 3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and trifluoromethyl groups, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S3/c1-3-30-16-9-7-15(8-10-16)28-18-17(33-21(28)31)19(29)27(2)20(26-18)32-12-13-5-4-6-14(11-13)22(23,24)25/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEKTACOQGLLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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